3-Fluoro-6-hydrazinylpicolinonitrile

Description

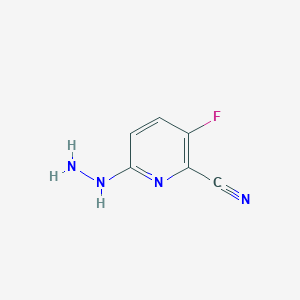

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5FN4 |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

3-fluoro-6-hydrazinylpyridine-2-carbonitrile |

InChI |

InChI=1S/C6H5FN4/c7-4-1-2-6(11-9)10-5(4)3-8/h1-2H,9H2,(H,10,11) |

InChI Key |

IIPGUVDVRKBOIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)C#N)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 6 Hydrazinylpicolinonitrile

Retrosynthetic Analysis and Key Precursors for Picolinonitrile Framework Construction

A logical retrosynthetic analysis of 3-Fluoro-6-hydrazinylpicolinonitrile (I) suggests a synthetic pathway that hinges on the sequential introduction of the fluorine and hydrazinyl functional groups. The carbon-nitrogen triple bond of the nitrile and the carbon-nitrogen bond of the hydrazinyl group are key disconnections. A primary disconnection of the C-N bond of the hydrazinyl group points to 3-fluoro-6-halopicolinonitrile (II), most commonly 3-fluoro-6-chloropicolinonitrile, as a crucial late-stage intermediate. This precursor allows for the introduction of the hydrazinyl group via a nucleophilic aromatic substitution reaction.

Further deconstruction of intermediate (II) by disconnecting the C-F bond reveals a dihalopicolinonitrile, such as 3-bromo-6-chloropicolinonitrile or 3,6-dichloropicolinonitrile (B175741) (III), as a plausible starting material for the fluorination step. The synthesis of such dihalopicolinonitriles can be envisioned from commercially available or readily accessible pyridine (B92270) derivatives through established halogenation and cyanation reactions. This retrosynthetic strategy isolates the key challenges of the synthesis into two distinct stages: the regioselective introduction of the fluorine atom at the C-3 position and the subsequent displacement of a leaving group at the C-6 position with hydrazine (B178648).

| Target Molecule | Key Intermediate | Precursor |

| This compound (I) | 3-Fluoro-6-chloropicolinonitrile (II) | 3,6-Dichloropicolinonitrile (III) or 3-Bromo-6-chloropicolinonitrile |

Regioselective Introduction of Fluorine at the C-3 Position of the Picolinonitrile Ring

The regioselective installation of a fluorine atom at the C-3 position of the picolinonitrile ring is a critical and often challenging step in the synthesis of the target molecule. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen significantly influences the reactivity of the ring, necessitating careful selection of fluorination methodology.

Electrophilic Fluorination Strategies

Electrophilic fluorination offers a direct approach to introduce fluorine onto an aromatic ring. This method involves the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source. For the picolinonitrile framework, direct C-H fluorination can be challenging due to the electron-deficient nature of the pyridine ring. However, by utilizing a pre-functionalized precursor, such as an organometallic derivative, this strategy can be employed.

Common electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. The reaction typically proceeds by the attack of a carbanionic or organometallic species on the electrophilic fluorine atom.

Table 1: Examples of Electrophilic Fluorination on Pyridine Derivatives

| Substrate | Reagent | Conditions | Product | Yield (%) |

| 2-Arylpyridines | Pd(OAc)₂, Selectfluor® | Microwave | ortho-Fluoroaryl-pyridines | Moderate to Good |

| 1,2-Dihydropyridines | Selectfluor® | Acetonitrile, RT | 3-Fluoro-3,6-dihydropyridines | Good |

Note: Data is illustrative of general electrophilic fluorination on pyridine systems and may not be directly applicable to 6-chloropicolinonitrile without substrate-specific optimization.

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an electron-deficient aromatic ring that bears a suitable leaving group. For the synthesis of 3-fluoro-6-chloropicolinonitrile, a precursor such as 3,6-dichloropicolinonitrile would be required. The electron-withdrawing nitrile group and the pyridine nitrogen activate the ring towards nucleophilic attack.

The choice of fluoride (B91410) source is crucial for the success of this reaction. Anhydrous fluoride salts, such as potassium fluoride (KF) or cesium fluoride (CsF), are commonly used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. Phase-transfer catalysts, such as tetraalkylammonium salts, can be employed to enhance the solubility and reactivity of the fluoride salt.

Halogen Exchange Methodologies

Halogen exchange (Halex) reactions are a specific and widely used type of nucleophilic aromatic substitution for the synthesis of fluoroaromatics. acs.org This method involves the displacement of a halide, typically chloride or bromide, with fluoride. In the context of synthesizing 3-fluoro-6-chloropicolinonitrile, a precursor like 3-bromo-6-chloropicolinonitrile would be subjected to a fluoride source. The C-Br bond is generally more reactive towards nucleophilic displacement than the C-Cl bond, which can allow for selective exchange.

A patent for the preparation of related chlorofluoropicolinonitriles describes the use of alkali metal fluorides in a polar aprotic solvent. google.com The temperature for such reactions typically ranges from 80 °C to 200 °C. google.com

Table 2: Illustrative Conditions for Halogen Exchange Fluorination

| Substrate | Fluoride Source | Solvent | Temperature (°C) | Product |

| Tetrachloropicolinonitrile | KF | Sulfolane | 150-180 | Mixture of chlorofluoropicolinonitriles |

| 3-Bromo-6-chloropicolinonitrile | CsF | DMSO | 120-150 | 3-Fluoro-6-chloropicolinonitrile |

Note: The conditions presented are based on general procedures for Halex reactions on polychlorinated pyridines and would require optimization for the specific substrate.

Methodologies for Hydrazinyl Group Incorporation at the C-6 Position

The final key transformation in the synthesis of this compound is the introduction of the hydrazinyl group at the C-6 position.

Nucleophilic Displacement of Halogens or Other Leaving Groups by Hydrazine

The most direct and common method for installing a hydrazinyl group onto an activated aromatic ring is through nucleophilic aromatic substitution. In this case, the key intermediate, 3-fluoro-6-chloropicolinonitrile, is treated with hydrazine or hydrazine hydrate (B1144303). The chlorine atom at the C-6 position serves as a good leaving group, and the electron-deficient nature of the fluorinated picolinonitrile ring facilitates the attack by the nucleophilic hydrazine.

A patent describing the synthesis of related compounds outlines the reaction of a 6-fluoropicolinonitrile with hydrazine. google.com It is noted that an excess of hydrazine can be conveniently used as both the reactant and a base to neutralize the hydrofluoric acid formed during the reaction. google.com The reaction is typically carried out in an inert polar solvent. google.com

Table 3: Reaction Conditions for Hydrazinolysis of 6-Halopicolinonitriles

| Substrate | Reagent | Solvent | Conditions | Product |

| 3-Fluoro-6-chloropicolinonitrile | Hydrazine hydrate | Ethanol | Reflux | This compound |

| 4-Amino-3-chloro-5,6-difluoropicolinonitrile | Hydrazine hydrate | DMSO/THF | Not specified | 4-Amino-3-chloro-5-fluoro-6-hydrazinylpicolinonitrile |

Note: The first entry is a generalized procedure, while the second is based on a related transformation described in the patent literature. google.com

Reductive Amination Pathways

While nucleophilic aromatic substitution represents a primary route to this compound, reductive amination offers a hypothetical alternative pathway. In principle, this would involve the reaction of a precursor ketone or aldehyde with hydrazine, followed by reduction of the resulting hydrazone intermediate. For instance, the synthesis could theoretically start from 3-fluoro-6-oxopicolinonitrile (a hypothetical precursor). The reaction would proceed via the formation of a hydrazone upon treatment with hydrazine, which is then selectively reduced to the desired hydrazinyl product.

Common reducing agents employed in reductive amination include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.govorganic-chemistry.orgresearchgate.net The choice of reducing agent is critical to avoid the reduction of the nitrile group or the pyridine ring.

However, it is important to note that the application of reductive amination for the synthesis of hydrazinylpyridines is not widely documented in the literature, especially for highly functionalized picolinonitriles. The nucleophilic aromatic substitution approach is generally more direct and efficient for this class of compounds.

Multistep Synthesis Optimization and Process Development Considerations

The optimization of the multi-step synthesis of this compound, primarily via the nucleophilic aromatic substitution route, is crucial for achieving high yield, purity, and cost-effectiveness. Key parameters that require careful consideration include the choice of starting material, solvent, base, reaction temperature, and time. The most common precursor for this synthesis is a 3-fluoro-6-halopicolinonitrile, with the halogen at the 6-position being chlorine, bromine, or fluorine itself. Fluoropyridines are often more reactive towards nucleophilic aromatic substitution than their chloro- or bromo- counterparts. nih.gov

The reaction with hydrazine hydrate is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and to promote the SNAr mechanism. The selection of the base is also critical; it serves to deprotonate the hydrazine or to neutralize the hydrogen halide formed during the reaction.

A systematic approach to optimization would involve a Design of Experiments (DoE) strategy, varying the parameters mentioned above to identify the optimal reaction conditions. Below is a data table illustrating a hypothetical optimization study for the synthesis of this compound from 3-fluoro-6-chloropicolinonitrile and hydrazine hydrate.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | 80 | 12 | 75 |

| 2 | DMSO | K₂CO₃ | 80 | 12 | 82 |

| 3 | NMP | K₂CO₃ | 80 | 12 | 85 |

| 4 | DMSO | Et₃N | 80 | 12 | 78 |

| 5 | DMSO | K₂CO₃ | 100 | 8 | 90 |

| 6 | DMSO | K₂CO₃ | 60 | 24 | 70 |

Process development would also focus on the scalability of the synthesis, including heat transfer management, reagent addition strategies, and product isolation on a larger scale. The safety aspects of handling hydrazine, a potentially hazardous substance, are also a primary consideration in process development.

Purification and Isolation Techniques for High-Purity Compound Acquisition

The acquisition of high-purity this compound is essential for its intended applications, which often demand stringent purity profiles. Following the synthesis, the crude product is typically isolated by precipitation upon cooling the reaction mixture or by the addition of an anti-solvent, followed by filtration. However, this initial solid often contains unreacted starting materials, by-products, and residual solvent.

Recrystallization is the most common and effective method for the purification of solid organic compounds like this compound. mt.com The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For polar compounds such as hydrazinopyridines, polar solvents are generally suitable.

A screening of various solvents or solvent mixtures is typically performed to identify the optimal system for recrystallization. The table below presents a hypothetical solvent screening for the recrystallization of this compound.

| Solvent/Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |

| Water | Low | Moderate | Needles |

| Ethanol | Moderate | High | Plates |

| Isopropanol | Low | High | Prisms |

| Acetonitrile | Moderate | High | Needles |

| Ethanol/Water | Low | High | Prisms |

| Toluene | Very Low | Low | Poor |

Based on such a screening, a suitable solvent or solvent pair can be selected. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. google.com For compounds that are difficult to crystallize, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed as an alternative purification technique.

Sustainable and Green Chemistry Aspects in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals and pharmaceutical intermediates. bohrium.comacs.org For the synthesis of this compound, several aspects can be considered to enhance its environmental sustainability.

One of the key principles of green chemistry is the use of safer and more environmentally benign solvents. nih.govacsgcipr.org Traditional polar aprotic solvents like DMF and DMSO, while effective for SNAr reactions, have associated toxicity and disposal issues. The exploration of greener alternatives such as polyethylene (B3416737) glycol (PEG), ionic liquids, or even water, where feasible, can significantly improve the green profile of the synthesis. nih.govrsc.org

Another important aspect is the use of energy-efficient methods. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. sciforum.net The application of microwave irradiation to the nucleophilic aromatic substitution reaction between a 3-fluoro-6-halopicolinonitrile and hydrazine could offer a more sustainable alternative to conventional heating methods.

The use of heterogeneous catalysts, which can be easily recovered and reused, is another tenet of green chemistry. While the uncatalyzed SNAr reaction is generally efficient for activated pyridines, research into solid-supported bases or phase-transfer catalysts could further enhance the sustainability of the process by simplifying work-up procedures and minimizing waste. sciforum.net

Furthermore, process optimization with a focus on atom economy, minimizing the use of excess reagents, and developing efficient work-up and purification protocols that reduce solvent consumption are all integral to a greener synthetic route design.

Investigation of Chemical Reactivity and Transformation Pathways of 3 Fluoro 6 Hydrazinylpicolinonitrile

Reactions Involving the Hydrazinyl Functionality

The hydrazinyl moiety (-NHNH2) is a potent nucleophile and a key precursor for the construction of various nitrogen-containing heterocycles. Its reactivity is central to the synthetic utility of 3-fluoro-6-hydrazinylpicolinonitrile.

Condensation Reactions with Aldehydes and Ketones Leading to Hydrazones

The reaction of this compound with aldehydes and ketones under appropriate conditions is expected to readily form the corresponding hydrazones. This condensation reaction is a classical transformation of hydrazines and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration. nih.govbohrium.comresearchgate.net The general reaction involves refluxing equimolar amounts of the hydrazine (B178648) and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.govnih.gov

The resulting hydrazones, characterized by the R1R2C=NNH- linkage, are valuable intermediates in their own right, possessing a conjugated system that can be further functionalized. The specific aldehydes and ketones that can be employed in this reaction are numerous, leading to a wide array of hydrazone derivatives with varying steric and electronic properties.

Table 1: Representative Hydrazone Synthesis from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Product Name |

| Benzaldehyde | (E)-3-Fluoro-6-(2-benzylidenehydrazinyl)picolinonitrile |

| Acetone | 3-Fluoro-6-(2-isopropylidenehydrazinyl)picolinonitrile |

| 4-Methoxybenzaldehyde | (E)-3-Fluoro-6-(2-(4-methoxybenzylidene)hydrazinyl)picolinonitrile |

| Cyclohexanone | 3-Fluoro-6-(2-cyclohexylidenehydrazinyl)picolinonitrile |

| 2-Pyridinecarboxaldehyde | (E)-3-Fluoro-6-(2-(pyridin-2-ylmethylene)hydrazinyl)picolinonitrile |

Note: This table represents expected products from well-established chemical reactions. Specific experimental data for these exact reactions with this compound were not found in the searched literature.

Cyclization Reactions to Form Fused Heterocyclic Ring Systems

The hydrazinyl group of this compound is a key synthon for the construction of fused heterocyclic ring systems, particularly triazolopyridines. The reaction with reagents containing a single carbon atom that can be incorporated into a new ring leads to the formation of nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine derivatives. For instance, reaction with orthoesters or carboxylic acids can lead to the formation of this fused ring system. This type of cyclocondensation is a well-established method for the synthesis of such bicyclic heterocycles.

A common strategy involves the reaction of a 2-hydrazinopyridine (B147025) derivative with an appropriate one-carbon component. The reaction likely proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization with the elimination of a small molecule like water or alcohol.

Derivatization of the Hydrazinyl Group for Functionalization (e.g., acylation, sulfonation)

The nucleophilic nature of the hydrazinyl group allows for its derivatization through reactions such as acylation and sulfonation.

Acylation: The reaction of this compound with acylating agents like acyl chlorides or anhydrides is expected to yield the corresponding N-acylhydrazide derivatives. This reaction typically proceeds readily at room temperature or with gentle heating in the presence of a base to neutralize the hydrogen halide byproduct. The resulting acylhydrazides are often stable, crystalline solids and can serve as intermediates for further transformations.

Sulfonation: Similarly, sulfonation of the hydrazinyl group can be achieved by reacting this compound with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride. This reaction also typically requires a base and results in the formation of N-sulfonylhydrazides. These derivatives are of interest in medicinal chemistry and as intermediates in organic synthesis.

Table 2: Expected Derivatization Products of this compound

| Reagent | Product Name |

| Acetyl chloride | 3-Fluoro-6-(2-acetylhydrazinyl)picolinonitrile |

| Benzenesulfonyl chloride | 3-Fluoro-6-(2-(phenylsulfonyl)hydrazinyl)picolinonitrile |

Note: This table represents expected products from well-established chemical reactions. Specific experimental data for these exact reactions with this compound were not found in the searched literature.

Halogenation of the Hydrazinyl Moiety to Form Halopicolinonitriles

The hydrazinyl group can be replaced by a halogen atom through a Sandmeyer-type reaction. organic-chemistry.orgnih.govnih.govmasterorganicchemistry.com This transformation involves the diazotization of the hydrazinyl group with a reagent like sodium nitrite (B80452) in the presence of a strong acid to form an intermediate diazonium salt. Subsequent treatment with a copper(I) halide (e.g., CuCl, CuBr) or potassium iodide facilitates the displacement of the diazonium group with the corresponding halide.

Alternatively, direct halogenation of a 6-hydrazinopicolinonitrile to a 6-halopicolinonitrile can be achieved by reacting it with a halogenating agent. google.com Suitable reagents include iodine, chlorine, bromine, sulfuryl chloride, and sulfuryl bromide in an inert aprotic solvent. google.com This method provides a more direct route to the corresponding halopicolinonitriles.

Reactivity Profile of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic additions to the electrophilic carbon atom.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into other functional groups such as amides and carboxylic acids.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis is achieved by heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521), which initially forms the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Reaction with Organometallic Reagents: The nitrile group can react with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form ketones after hydrolysis of the intermediate imine. youtube.comyoutube.comyoutube.com The reaction involves the nucleophilic addition of the carbanion from the organometallic reagent to the nitrile carbon. The resulting imine anion is then hydrolyzed in an aqueous workup to yield the ketone. This reaction is a valuable method for the formation of carbon-carbon bonds.

Transformations to Carboxylic Acid Derivatives or Amidines

The nitrile group of this compound serves as a valuable precursor for the synthesis of various carboxylic acid derivatives and amidines.

Carboxylic Acid Derivatives:

The transformation of the nitrile to a carboxylic acid or its derivatives typically proceeds through hydrolysis under acidic or basic conditions. The reaction mechanism involves the initial protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack by a hydroxide ion (under basic conditions), followed by the addition of water to form an imidic acid or an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The resulting 3-Fluoro-6-hydrazinylpicolinic acid can then be converted to other derivatives like esters or amides through standard esterification or amidation protocols.

For instance, heating this compound in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide would lead to the formation of 3-Fluoro-6-hydrazinylpicolinic acid. Subsequent reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester.

Table 1: Plausible Conditions for Transformation to Carboxylic Acid Derivatives

| Product | Reagents and Conditions |

| 3-Fluoro-6-hydrazinylpicolinic acid | 1. H₂SO₄ (aq), Δ2. NaOH (aq), Δ, then H₃O⁺ workup |

| Methyl 3-fluoro-6-hydrazinylpicolinate | 1. H₂SO₄ (aq), Δ2. CH₃OH, H⁺ (cat.), Δ |

| 3-Fluoro-6-hydrazinylpicolinamide | H₂O₂, NaOH (aq) |

Amidines:

The synthesis of amidines from this compound can be achieved through several methods, most commonly via the Pinner reaction or by direct addition of amines catalyzed by a Lewis acid. The Pinner reaction involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt, which then reacts with an amine to yield the amidine. A more direct approach involves the reaction of the nitrile with an amine in the presence of a catalyst, such as copper salts, which facilitates the nucleophilic addition of the amine to the nitrile carbon. nih.gov

Table 2: Potential Synthesis of Amidines from this compound

| Reagent | Product | Catalyst/Conditions |

| Ammonia | 3-Fluoro-6-hydrazinylpicolinimidamide | 1. HCl, ROH2. NH₃ |

| Benzylamine | N-Benzyl-3-fluoro-6-hydrazinylpicolinimidamide | CuCl, Cs₂CO₃, 2,2'-bipyridine, O₂ |

Impact of C-3 Fluorine on the Electronic and Steric Properties of the Picolinonitrile Ring

The fluorine atom at the C-3 position of the picolinonitrile ring exerts a significant influence on the molecule's electronic and steric properties, thereby affecting its reactivity.

Electronic Effects:

Fluorine is the most electronegative element, and its presence on the pyridine (B92270) ring has a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult compared to unsubstituted pyridine. uoanbar.edu.iq Conversely, this electron-withdrawing nature enhances the susceptibility of the ring to nucleophilic aromatic substitution (SNAr). The fluorine atom at C-3, along with the nitrile group at C-2 and the ring nitrogen, significantly lowers the electron density at the C-4 and C-6 positions, making them prime targets for nucleophilic attack.

Steric Effects:

While fluorine is the smallest of the halogens, its van der Waals radius is larger than that of hydrogen. The presence of the fluorine atom at the C-3 position can introduce steric hindrance, potentially influencing the approach of bulky reagents to the adjacent C-2 nitrile and C-4 positions. This steric effect can play a role in the regioselectivity of certain reactions.

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of the key reactions of this compound is crucial for predicting its behavior and optimizing reaction conditions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

A key reaction pathway for this molecule is expected to be nucleophilic aromatic substitution, particularly at the C-6 position, where the hydrazine group resides, or potentially at the C-4 position. The general mechanism for SNAr involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the electron-withdrawing groups.

Departure of the Leaving Group: The leaving group (in this case, potentially the hydrazine group if another nucleophile is introduced, or a hydride ion in some cases) is expelled, and the aromaticity of the pyridine ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex. The presence of the electron-withdrawing fluorine and nitrile groups stabilizes this intermediate, thereby facilitating the reaction.

Mechanism of Nitrile Hydrolysis:

As mentioned earlier, the hydrolysis of the nitrile group can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: The nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide yields the carboxylic acid.

Base-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion by water gives an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to the carboxylate, which is protonated in the workup step to give the carboxylic acid.

Mechanism of Amidine Formation (Pinner Reaction):

Imidate Formation: The nitrile reacts with an alcohol in the presence of a strong acid (like HCl) to form a protonated imidate salt.

Nucleophilic Addition of Amine: An amine attacks the carbon of the imidate, leading to a tetrahedral intermediate.

Elimination: The leaving group (the alcohol) is eliminated, and after deprotonation, the amidine is formed.

Role As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Novel Heterocyclic Compounds with Diverse Architectures

The reactivity of the hydrazine (B178648) group, coupled with the electrophilic nature of the nitrile and the fluorinated pyridine (B92270) core, makes 3-Fluoro-6-hydrazinylpicolinonitrile a powerful tool for heterocyclic synthesis. The hydrazine can act as a binucleophile in cyclocondensation reactions, while the cyano group can participate in or direct further cyclizations.

The hydrazine moiety of this compound is readily exploited for the synthesis of fused pyrazolone (B3327878) systems. In reactions with β-ketoesters, it can undergo condensation and subsequent cyclization to yield pyrazolones fused to the pyridine core. This reaction provides a direct route to novel scaffolds where the electronic properties are modulated by the fluorine and nitrile substituents.

Furthermore, this compound is a key starting material for accessing fused triazine systems. Triazines are a class of nitrogen-containing heterocycles with a broad range of applications. The synthesis often involves the reaction of the hydrazine group with reagents containing a dinitrogen or trinitrogen fragment, leading to the formation of the six-membered triazine ring fused to the initial pyridine structure. The specific isomer of the resulting triazine can be controlled by the choice of reaction partners and conditions.

| Reagent Type | Resulting Heterocycle |

| β-Ketoesters | Pyridine-fused Pyrazolone |

| Dicarbonyls | Pyridine-fused Pyridazine |

| Isothiocyanates | Pyridine-fused Thiadiazole |

| Orthoesters | Pyridine-fused Triazine |

This table outlines potential reaction pathways based on the known reactivity of hydrazinylpyridines.

Beyond simple fused systems, this compound facilitates the assembly of more intricate polycyclic scaffolds. The existing functional groups can be used to direct a sequence of reactions, building up molecular complexity in a controlled manner. For instance, after an initial cyclization involving the hydrazine, the nitrile group and the fluorine atom remain as handles for subsequent transformations, such as nucleophilic aromatic substitution or further ring-forming reactions. This sequential reactivity is a cornerstone of strategies aimed at producing complex, multi-ring systems that are of interest in medicinal chemistry and materials science.

Contribution to Fluorinated Chemical Libraries for Academic Research and Exploration

Fluorine is a critical element in modern drug discovery, often imparting favorable properties such as increased metabolic stability and enhanced binding affinity. As a fluorinated building block, this compound is a valuable contributor to the creation of fluorinated chemical libraries. Synthetic chemists can utilize this precursor to generate a multitude of derivatives through reactions at the hydrazine and nitrile functionalities. This process, often employed in a combinatorial fashion, allows for the rapid generation of a diverse collection of novel fluorinated molecules. These libraries are indispensable resources for high-throughput screening campaigns in academic and industrial research, aimed at identifying new biologically active compounds.

Utilization in the Design and Synthesis of Agrochemically Relevant Precursors

The structural motifs accessible from this compound are also relevant to the agrochemical industry. Nitrogen-containing heterocycles, particularly those incorporating fluorine, are prevalent in modern pesticides and herbicides. The synthesis of fused heterocycles like pyrazoles and triazines from this starting material provides access to core structures known to exhibit biological activity relevant to agriculture. Researchers can synthesize precursors that may lead to new insecticides, fungicides, or herbicides by modifying the core structure derived from this versatile building block.

Application in the Development of Precursors for Potential Pharmaceutical Research (excluding clinical data)

In the realm of pharmaceutical research, the development of novel molecular scaffolds is paramount. This compound serves as a precursor for compounds that could enter the drug discovery pipeline. For example, it can be used to synthesize precursors for kinase inhibitors or other targeted therapies where a substituted pyridine or fused heterocyclic core is a key pharmacophore. The synthesis of compounds like 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), an RNA polymerase inhibitor, highlights the importance of fluorinated heterocyclic carboxamides in antiviral research, and similar structural motifs can be targeted starting from this compound. Its derivatives are evaluated for a wide range of biological activities in preclinical models, forming the basis for future therapeutic development.

| Target Scaffold | Potential Therapeutic Area |

| Fused Pyrazoles | Anti-inflammatory, Kinase Inhibition |

| Fused Triazines | Antiviral, Anticancer |

| Substituted Pyridines | CNS Disorders, Metabolic Diseases |

This table illustrates potential research directions for derivatives of this compound.

Integration into Divergent Synthetic Strategies for Functional Materials Precursors

The application of this compound extends beyond the life sciences into the field of materials science. The electron-deficient, fluorinated pyridine ring, combined with the potential for creating extended conjugated systems, makes its derivatives attractive as precursors for functional materials. These materials could possess interesting photophysical or electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of novel dyes and pigments is another area where the chromophoric systems derived from this building block could find use.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-Fluoro-6-hydrazinylpicolinonitrile, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are employed to provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom, the nitrile group, and the pyridine (B92270) ring. The protons on the pyridine ring are expected to appear in the aromatic region, coupled to each other and to the fluorine atom. The protons of the hydrazinyl group will likely appear as distinct signals, which may be broad due to quadrupole effects and exchange phenomena.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.8 - 8.2 | dd | J(H-F) = ~8-10, J(H-H) = ~8-9 |

| H-5 | 7.0 - 7.4 | dd | J(H-H) = ~8-9, J(H-F) = ~4-6 |

| -NH- | 4.0 - 5.0 | br s | - |

| -NH₂ | 6.0 - 7.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the fluorine and nitrile substituents. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 (CN) | 115 - 120 | s |

| C-3 (C-F) | 155 - 165 | d, ¹J(C-F) = ~240-260 Hz |

| C-4 | 120 - 130 | d, ³J(C-F) = ~5-10 Hz |

| C-5 | 110 - 120 | d, ²J(C-F) = ~20-30 Hz |

| C-6 (C-NHNH₂) | 150 - 160 | d, ⁴J(C-F) = ~1-3 Hz |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. The chemical shift of the fluorine in this compound will be characteristic of a fluorine atom attached to an aromatic ring. It will appear as a doublet of doublets due to coupling with the adjacent protons.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -110 to -130 | dd | J(F-H4) = ~8-10, J(F-H5) = ~4-6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the hydrazine (B178648) group, the C≡N stretch of the nitrile group, C=C and C=N stretches of the pyridine ring, and the C-F stretch.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| N-H Bend (Hydrazine) | 1590 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound, with its aromatic and conjugated system, is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* transitions.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π-π | ~250 - 280 | High |

| n-π | ~300 - 340 | Low |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak (M⁺) for this compound would be expected at m/z corresponding to its molecular weight.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 152.05 | Molecular Ion |

| [M - NH₂]⁺ | 136.04 | Loss of amino radical |

| [M - N₂H₃]⁺ | 121.03 | Loss of hydrazinyl radical |

| [C₅H₂FN₂]⁺ | 121.02 | Fragment from cleavage of C-N bond |

| [C₅H₃FN]⁺ | 108.02 | Loss of HCN from a fragment |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For this compound, a reversed-phase HPLC method would typically be employed to assess its purity. The compound would be separated from any impurities or starting materials based on its polarity.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a relevant λₘₐₓ |

| Retention Time | Dependent on exact conditions, but would be a sharp, well-defined peak for a pure sample |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govhuji.ac.il If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group. This would unambiguously confirm the connectivity and conformation of the molecule in the solid state. As of now, the crystal structure of this specific compound is not publicly available.

Theoretical and Computational Chemistry Studies on 3 Fluoro 6 Hydrazinylpicolinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic characteristics of molecules. For 3-Fluoro-6-hydrazinylpicolinonitrile, a DFT study would provide deep insights into its geometry, stability, and chemical behavior.

Electronic Structure and Stability: A primary step in a DFT calculation is geometry optimization, which determines the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. This process yields precise bond lengths, bond angles, and dihedral angles. Key electronic properties derived from such calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) map.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Reactivity Prediction: The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and nitrile group, as well as the fluorine atom, indicating sites susceptible to electrophilic attack. The hydrogens of the hydrazinyl group would exhibit positive potential, marking them as sites for nucleophilic interaction or hydrogen bonding.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data are hypothetical, generated for illustrative purposes to show what a typical DFT output would provide. The basis set and functional (e.g., B3LYP/6-311G) would be specified in an actual study.)

| Property | Hypothetical Value | Significance |

| Total Energy | -587.45 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.12 Debye | Indicates overall molecular polarity. |

| Global Hardness (η) | 2.35 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 1.66 eV | Measure of electrophilic nature. |

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the hydrazinyl group (-NHNH2) to the pyridine ring. The pyridine ring itself is aromatic and therefore rigid and planar. However, the orientation of the hydrazinyl substituent relative to the ring can vary, leading to different conformers with distinct energy levels.

A conformational analysis would computationally map the potential energy surface by systematically rotating the C6-N (hydrazinyl) bond. This involves calculating the molecule's total energy at various dihedral angles (e.g., from 0° to 360° in small increments). The resulting energy profile would reveal the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

The stability of different conformers is governed by a balance of electronic effects and steric hindrance. For example, a conformation where the terminal -NH2 group is oriented away from the fluorine atom and the nitrile group might be favored to minimize steric repulsion. Intramolecular hydrogen bonding between a hydrogen of the hydrazinyl group and the adjacent pyridine nitrogen could also stabilize certain conformations. Such analyses are crucial, as the predominant conformation can significantly influence the molecule's reactivity and its ability to interact with other molecules. The principles are similar to those used in analyzing substituted cyclic systems, where steric and electronic factors dictate the most stable arrangement. libretexts.orgpressbooks.pub

Table 2: Hypothetical Relative Energy Profile for C-N Bond Rotation (Note: This table is illustrative. 0° is defined as the hydrazinyl group being syn-planar to the fluorine atom.)

| Dihedral Angle (H-N-C6-C5) | Relative Energy (kcal/mol) | Conformation Notes |

| 0° | 3.5 | Eclipsed; Steric clash between NH2 and F. |

| 60° | 0.2 | Gauche; Low energy. |

| 120° | 2.8 | Eclipsed. |

| 180° | 0.0 | Anti-periplanar; Global minimum, least steric hindrance. |

| 240° | 2.8 | Eclipsed. |

| 300° | 0.2 | Gauche; Low energy. |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, studies could investigate its synthesis, degradation, or its participation in further chemical transformations. For example, the hydrazinyl and nitrile groups are reactive functional groups that can participate in cyclization reactions.

A relevant study using DFT explored the reaction mechanism between a picolinonitrile derivative and a benzohydrazide, which could proceed via two different pathways to form either a 1,2,4-triazole (B32235) or a 1,3,4-oxadiazole (B1194373). acs.org A similar approach could be applied to this compound. The process involves:

Identifying Reactants, Products, and Intermediates: Proposing a plausible reaction pathway.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate between two stable species. This is the bottleneck of the reaction.

Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Determining Reaction Enthalpy (ΔH): Calculating the energy difference between products and reactants to determine if the reaction is exothermic or endothermic.

By comparing the activation energies of competing pathways, chemists can predict which product is kinetically favored. DFT calculations have shown that for the reaction of a picolinonitrile, the formation of a (1H)-1,2,4-triazole product can be both kinetically and thermodynamically favored over the 1,3,4-oxadiazole product. acs.org

Table 3: Example of Calculated Energies for a Hypothetical Intramolecular Cyclization (Note: Data is for illustrative purposes only.)

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactant | 0.0 | This compound |

| Transition State 1 (TS1) | +25.5 | Rate-determining step for Pathway A. |

| Intermediate 1 | -5.2 | A stable intermediate species. |

| Product A | -15.8 | Final product of Pathway A. |

| Transition State 2 (TS2) | +31.2 | Rate-determining step for Pathway B. |

| Product B | -12.1 | Final product of Pathway B. |

Future Directions and Emerging Research Avenues

Development of Catalytic and Stereoselective Synthetic Approaches

The synthesis of highly functionalized and stereochemically complex molecules is a central theme in modern organic chemistry. Future research on 3-Fluoro-6-hydrazinylpicolinonitrile will likely focus on the development of efficient, catalytic, and stereoselective methods for its preparation and derivatization.

Catalytic Synthesis: The initial synthesis of this compound would likely involve the nucleophilic aromatic substitution of a corresponding 3,6-difluoropicolinonitrile (B596211) with hydrazine (B178648). While this reaction is often performed under thermal conditions, the development of transition-metal-catalyzed or organocatalytic methods could offer milder reaction conditions, improved yields, and broader substrate scope. For instance, palladium or copper-catalyzed C-N bond formation could be explored.

Stereoselective Transformations: The hydrazinyl group offers a handle for introducing chirality. A stereoselective process is one where one stereoisomer is formed preferentially over others. stereoelectronics.orgmasterorganicchemistry.com This can be either enantioselective, producing a majority of one enantiomer, or diastereoselective, favoring one diastereomer. stereoelectronics.org For instance, condensation of the hydrazinyl moiety with a chiral ketone or aldehyde would generate chiral hydrazones. Subsequent stereoselective reduction of the C=N bond could then yield chiral hydrazine derivatives. The development of catalytic asymmetric methods for such transformations, using chiral catalysts, would be a significant advancement, enabling access to enantioenriched building blocks for drug discovery. stereoelectronics.org

Furthermore, stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, could also be envisioned. masterorganicchemistry.comyoutube.comkhanacademy.org For example, a reaction involving a chiral auxiliary attached to the hydrazine could direct the stereochemical outcome of subsequent transformations on the pyridine (B92270) ring.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of functional groups in this compound opens up possibilities for exploring novel chemical transformations.

Reactions at the Hydrazinyl Group: Beyond simple condensation reactions, the hydrazinyl group can participate in a variety of transformations. For example, diazotization followed by Sandmeyer-type reactions could be used to introduce a range of substituents at the 6-position. Additionally, the development of novel cyclization reactions involving the hydrazinyl and cyano groups could lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.

Transformations of the Picolinonitrile Scaffold: The fluorinated picolinonitrile core is also ripe for exploration. The fluorine atom can be displaced by various nucleophiles under suitable conditions, allowing for the introduction of diverse functionalities at the 3-position. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further avenues for derivatization. nih.gov A particularly interesting area of future research would be the investigation of metal-free, [3+2] annulation reactions of the picolinonitrile with arylhydrazides, which could lead to the chemoselective formation of 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.org

Expansion of Derivative Libraries for Focused Academic Investigations

The creation of diverse libraries of compounds based on a common scaffold is a cornerstone of modern chemical biology and drug discovery. This compound is an ideal starting point for the generation of such libraries.

By systematically varying the substituents at the hydrazinyl, fluoro, and cyano positions, a vast chemical space can be explored. For academic investigations, these libraries could be used to probe structure-activity relationships (SAR) for a particular biological target. For instance, a library of hydrazones derived from different aldehydes and ketones could be screened for inhibitory activity against a specific enzyme. The insights gained from such studies could guide the design of more potent and selective compounds. nih.gov

Below is an interactive table showcasing a hypothetical derivative library based on this compound.

| Derivative Structure | Modification Site | Synthetic Precursor | Potential Reaction Type |

|---|---|---|---|

| 3-Fluoro-6-(2-benzylidenehydrazinyl)picolinonitrile | Hydrazinyl Group | Benzaldehyde | Condensation |

| 3-Amino-6-hydrazinylpicolinonitrile | Fluoro Group | Ammonia | Nucleophilic Aromatic Substitution |

| (3-Fluoro-6-hydrazinylpyridin-2-yl)methanamine | Cyano Group | Reducing Agent (e.g., LiAlH4) | Reduction |

| 5-Fluoro-3-phenyl-1H-pyrazolo[3,4-b]pyridin-7-amine | Hydrazinyl & Cyano Groups | Internal Cyclization | Cyclization |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of the discovery process is a major goal in chemical research. Automated synthesis and high-throughput experimentation (HTE) are powerful tools for achieving this. chemrxiv.orgyoutube.com The synthetic routes envisioned for derivatizing this compound are well-suited for adaptation to automated platforms. nih.govresearchgate.netresearchgate.net

Automated Synthesis: Robotic systems can be used to perform large numbers of reactions in parallel, enabling the rapid synthesis of extensive compound libraries. youtube.com For example, an automated platform could be programmed to react this compound with a diverse set of aldehydes and ketones, generating a large library of hydrazone derivatives with minimal manual intervention.

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for biological activity using HTS techniques. adelphi.edu For fluorinated compounds, 19F NMR-based screening methods can be particularly advantageous due to the lack of background signals in biological systems. researchgate.net This allows for the efficient identification of "hit" compounds that can then be further optimized.

The integration of automated synthesis and HTS creates a closed-loop discovery engine, where the results of the screening assays can be used to inform the design of the next generation of compounds to be synthesized.

Computational-Guided Design of Next-Generation Fluorinated Picolinonitrile Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. nih.govnih.gov In the context of this compound, computational methods can be applied in several ways.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different functional groups in the molecule, guiding the selection of appropriate reaction conditions. nih.gov Furthermore, computational models can predict key drug-like properties such as solubility, lipophilicity, and metabolic stability, allowing for the in silico filtering of virtual compound libraries before synthesis. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.